6-(Triethylsilyl)quinoline
Description
Significance of Quinolines in Contemporary Chemical Research
Quinoline (B57606), a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in numerous areas of chemical science. nih.govchemrj.org Its derivatives are of paramount importance in medicinal chemistry, forming the core structure of a wide array of therapeutic agents. nih.govorientjchem.org The quinoline motif is present in drugs with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of a molecule's pharmacological profile, making it a "privileged scaffold" in drug discovery. nih.govresearchgate.net Beyond pharmaceuticals, quinoline derivatives are also investigated for applications in materials science, such as in the formation of conjugated polymers with unique electronic and optoelectronic properties. chemrj.org
Role of Organosilicon Compounds in Advanced Synthetic and Materials Science
Organosilicon compounds, which feature carbon-silicon bonds, are integral to modern chemistry and materials science. iust.ac.irbohrium.com Their unique properties, such as high thermal stability, chemical inertness, and flexibility, make them valuable components in the design of advanced materials. iust.ac.iriust.ac.ir In materials science, they are utilized as coatings, adhesives, and sealants. iust.ac.ir The versatility of silicon allows for the creation of a wide range of structures, including silanes, siloxanes, and silsesquioxanes. iust.ac.ir In the realm of organic synthesis, organosilicon compounds act as crucial synthetic intermediates and protecting groups. bohrium.com The introduction of a silyl (B83357) group can influence the electronic properties and reactivity of a molecule, providing a powerful tool for synthetic chemists. wiley.comresearchgate.net Their biocompatibility also leads to applications in the pharmaceutical industry as drug delivery agents and imaging enhancers. iust.ac.iriust.ac.ir
Overview of Silylation Methodologies for Nitrogen Heterocycles
The introduction of a silyl group onto a nitrogen-containing heterocycle, known as silylation, is a key transformation in organic synthesis. A variety of methods have been developed to achieve the silylation of N-heterocycles like quinoline. These strategies often involve the activation of C-H bonds or the use of pre-functionalized starting materials.
Common methodologies include:
Directed Lithiation followed by Silylation: This involves the deprotonation of a specific C-H bond using a strong base, typically an organolithium reagent, followed by quenching the resulting anion with a silyl electrophile (e.g., triethylsilyl chloride). This method's regioselectivity is controlled by the directing group. anr.fr
Metal-Catalyzed C-H Silylation: Transition metal catalysts, particularly those based on iridium, rhodium, or palladium, can facilitate the direct silylation of C-H bonds. escholarship.orgnih.gov These reactions often employ a directing group to guide the catalyst to a specific position on the heterocyclic ring.
Reductive Silylation: This method involves the simultaneous reduction and silylation of the heterocyclic ring. nih.govnih.gov Reagents like bis-silylated diaza-2,5-cyclohexadienes have been used for this purpose. nih.gov
Photocatalysis: Visible-light-mediated processes have emerged as a powerful tool for generating silyl radicals from precursors like silylboronates, which can then engage in reactions with heterocycles. rsc.orgrsc.orgnih.gov
A summary of selected silylation methodologies is presented in the table below.
| Methodology | General Description | Key Reagents/Catalysts | Typical Substrates | Reference(s) |
| Directed Lithiation | Deprotonation of a specific C-H bond followed by trapping with a silyl electrophile. | Organolithium reagents (e.g., n-BuLi), silyl halides (e.g., R₃SiCl). | Nitrogen heterocycles with directing groups. | anr.fr |
| Iridium-Catalyzed C-H Silylation | Transition-metal catalyzed direct functionalization of a C-H bond with a silane (B1218182). | Iridium complexes, hydrosilanes. | Aliphatic amines, N-heterocycles. | escholarship.orgnih.gov |
| Reductive Silylation | Concurrent reduction and silylation of an unsaturated ring system. | Bis-silylated reagents, silanes with a reductant. | N-heterocycles, quinones. | nih.govnih.gov |
| Visible-Light Photocatalysis | Generation of silyl radicals under visible light for addition to heterocycles. | Photocatalysts, silylboronates. | Quinolines, α,β-unsaturated carbonyls. | rsc.orgrsc.orgnih.gov |
| Zinc-Catalyzed Silylation | Lewis acid catalysis for the dehydrogenative silylation of N-heteroarenes. | Zn(OTf)₂, triethylsilane. | Pyridine, quinoline. | nih.gov |
Research Context and Focus on 6-(Triethylsilyl)quinoline
While the functionalization of quinolines is a broad and active area of research rsc.org, specific academic studies focusing exclusively on this compound are not widely reported in the literature. Much of the research on silylated quinolines has centered on derivatives where the silyl group is attached to a different position or is part of a larger functional group, such as an ethynyl (B1212043) moiety. evitachem.com
The synthesis of this compound would likely involve the selective functionalization of the C-6 position of the quinoline ring. This can be challenging due to the electronic nature of the quinoline system. Direct electrophilic substitution on the quinoline ring typically favors positions on the benzene ring (C-5, C-6, C-7, and C-8), but mixtures of isomers can result. Strategies to achieve regioselective C-6 silylation could include a directed metalation approach on a pre-functionalized quinoline or a transition-metal-catalyzed C-H activation reaction. For instance, a related dearomatized C6-silylated quinoline has been synthesized via a HAT-promoted hydrosilylation. nih.gov
The physical and chemical properties of this compound can be predicted based on its structure, which combines the aromatic, basic quinoline core with the bulky, lipophilic triethylsilyl group. The triethylsilyl group is expected to increase the compound's solubility in organic solvents and could serve as a synthetic handle for further chemical modifications, such as in cross-coupling reactions.
Below is a table of predicted properties for this compound.
| Property | Predicted Value / Description | Basis of Prediction |
| Molecular Formula | C₁₅H₂₁NSi | Calculated from the structure. |
| Molecular Weight | 243.42 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Based on similar organosilicon compounds and quinoline derivatives. nih.gov |
| Solubility | Soluble in common organic solvents (e.g., THF, dichloromethane, hexanes); poorly soluble in water. | The presence of the lipophilic triethylsilyl group and the aromatic system. |
| Reactivity | The quinoline nitrogen remains basic. The silyl group can be cleaved under certain conditions (e.g., with fluoride (B91410) ions) or used in cross-coupling reactions. The aromatic rings can undergo further substitution. | General chemical principles of quinolines and aryl-silanes. |
Further research is required to fully elucidate the synthesis, properties, and potential applications of this compound.
Structure
3D Structure
Properties
CAS No. |
67532-99-4 |
|---|---|
Molecular Formula |
C15H21NSi |
Molecular Weight |
243.42 g/mol |
IUPAC Name |
triethyl(quinolin-6-yl)silane |
InChI |
InChI=1S/C15H21NSi/c1-4-17(5-2,6-3)14-9-10-15-13(12-14)8-7-11-16-15/h7-12H,4-6H2,1-3H3 |
InChI Key |
JPRJBOWDHJZZQT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Triethylsilyl Quinoline
Direct Dehydrogenative Silylation Strategies
Direct C-H silylation involves the formation of a carbon-silicon bond through the activation of a C-H bond, with the concomitant release of dihydrogen. This approach is favored for its efficiency, avoiding the need for pre-functionalized substrates.
Zinc-Catalyzed C-H Silylation Pathways
Zinc catalysis presents a cost-effective and readily available method for the silylation of N-heteroarenes like quinoline (B57606).
Exploration of Catalytic Systems and Reaction Conditions
Research into zinc-catalyzed silylation has identified zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) as an effective catalyst for the reaction between quinoline and triethylsilane (Et₃SiH). The reaction is typically performed under solvent-free conditions at elevated temperatures. While the yields are moderate, the simplicity and ease of this method are noteworthy. The transformation of quinoline with Et₃SiH using a Zn(OTf)₂ catalyst has been reported to yield silylated products in modest to moderate amounts, ranging from 26% to 42%.
Table 1: Zinc-Catalyzed Silylation of Quinoline with Triethylsilane
| Catalyst | Silylating Agent | Temperature (°C) | Yield (%) | Reference |
|---|
Regioselectivity at the Quinolone Meta-Position
A key feature of the Zn(OTf)₂-catalyzed silylation of quinoline is its regioselectivity. The silylation occurs preferentially at the positions meta to the nitrogen atom of the quinoline ring. This results in the formation of a mixture of C-6 and C-8 silylated quinolines, including the target compound 6-(triethylsilyl)quinoline. This directing effect is attributed to the electronic properties of the quinoline nucleus under the influence of the Lewis acidic zinc catalyst.
Mechanistic Investigations of Zinc-Mediated Silylation Pathways
The mechanism for the zinc-catalyzed silylation of quinoline is believed to proceed through an electrophilic aromatic substitution (SEAr)-type pathway. nih.govnih.gov In this proposed mechanism, the Lewis acidic Zn²⁺ center interacts with and activates the triethylsilane. nih.govnih.gov This activation facilitates the electrophilic attack of the silyl (B83357) group onto the electron-rich quinoline ring. The reaction is thought to involve intermediates such as a pyridinium (B92312) silyl cation and a zinc hydride species. nih.govnih.gov Competing 1,2- and 1,4-hydrosilylation pathways of the quinoline ring have also been considered as potential reaction routes. nih.gov
Palladium-Catalyzed Silylation Approaches
Palladium complexes are widely used catalysts for C-H functionalization reactions. However, the direct C-H silylation of quinoline to selectively form this compound using palladium catalysis is not extensively documented. General palladium-catalyzed C-H silylation methods often require directing groups or specific substrates like aryl halides. nih.govlabxing.comrsc.org For quinoline derivatives, palladium-catalyzed C-H functionalization, such as arylation, typically shows a strong preference for activation of the C-2 position, particularly when using quinoline N-oxides. This inherent regioselectivity makes the targeted synthesis of the C-6 isomer via palladium-catalyzed direct C-H silylation a significant challenge.
Iridium-Catalyzed Silylation Approaches
Iridium complexes have proven to be highly effective catalysts for the C-H silylation of various aromatic and heteroaromatic compounds. The regioselectivity in iridium-catalyzed reactions is often governed by steric factors, with the silyl group typically being introduced at the most sterically accessible C-H bond. escholarship.org In the case of quinoline, iridium-catalyzed C-H functionalization has been reported, but it often leads to silylation at positions other than C-6. For instance, some methods show a preference for silylation at the C-3 position. nih.gov Achieving high selectivity for the 6-position of quinoline remains a challenge and is highly dependent on the specific ligand and iridium precursor used in the catalytic system.
Novel Catalytic Systems for Direct C-H Silylation
The direct conversion of a carbon-hydrogen (C-H) bond to a carbon-silicon (C-Si) bond on the quinoline scaffold represents an atom-economical approach to this compound. Research has focused on developing novel catalytic systems to achieve this transformation with efficiency and regioselectivity.
One notable system employs zinc(II) trifluoromethanesulfonate (Zn(OTf)₂), a readily available and commercially accessible Lewis acid catalyst. nih.govacs.org This catalyst facilitates the dehydrogenative silylation of quinoline with triethylsilane (Et₃SiH). The reaction typically affords silylated products where the silyl group is introduced at the position meta to the nitrogen atom. nih.gov While the yields can be moderate, the operational simplicity of this method is a significant advantage. nih.gov The proposed mechanism for pyridine (B92270) silylation, which may share similarities with quinoline silylation, involves the activation of the silane (B1218182) by the Zn²⁺ center, leading to an electrophilic aromatic substitution-type pathway. nih.govacs.org
In addition to Lewis acid catalysis, visible-light-promoted photocatalysis has emerged as a distinct approach for the C-H silylation of electron-deficient heteroarenes like quinoline. researchgate.net This method allows for the direct coupling of trialkylhydrosilanes with the quinoline core under mild conditions. Such protocols have been successfully applied to obtain 2- and 4-silylated quinolines. researchgate.net The generation of silyl radicals under photocatalytic conditions is a key step in this type of transformation.
| Catalyst System | Silane Source | Typical Position of Silylation | Reaction Type |
| Zn(OTf)₂ | Triethylsilane | Meta to Nitrogen | Dehydrogenative Silylation |
| Organic Photocatalyst | Trialkylhydrosilane | C2 or C4 positions | Visible-Light Promoted |
Indirect Synthetic Routes to this compound and Related Structures
Indirect methods provide alternative pathways to silylated quinolines, often involving multiple steps but allowing for precise control over the substitution pattern. These routes include the use of halogenated precursors and dearomatization strategies.
Arylsilylation of Halogenated Quinoline Precursors
Cross-coupling reactions using halogenated quinolines as electrophilic partners are a foundational strategy in synthetic organic chemistry. This approach allows for the formation of a C-Si bond at a specific, pre-determined position on the quinoline ring.
Utilization of 3-Haloquinolines as Starting Materials
Halogenated quinolines, such as 3-bromoquinoline or 3-chloroquinoline, are versatile starting materials for introducing a variety of functional groups via transition-metal-catalyzed cross-coupling reactions. The carbon-halogen bond serves as a reactive handle for the regioselective formation of a new bond. In the context of synthesizing silylated quinolines, a 3-haloquinoline could theoretically be coupled with a suitable silylating agent (e.g., a silylmetal reagent or a hydrosilane) to yield the corresponding 3-silylated product. While the outline specifies 3-haloquinolines, the same principle applies to other halogenated isomers, such as 6-haloquinolines, which would be the direct precursors for this compound via this method.
Catalytic Systems for Carbon-Silicon Bond Formation (e.g., Pd-Pt-Fe₃O₄)
The formation of a carbon-silicon bond through cross-coupling typically employs palladium-based catalysts. While the specific ternary catalytic system of Pd-Pt-Fe₃O₄ is not prominently documented in the reviewed literature for the silylation of haloquinolines, the components themselves are relevant in catalysis. Palladium is a cornerstone metal for C-Si bond formation. Platinum is also known to catalyze silylation reactions. Magnetite nanoparticles (Fe₃O₄) are frequently used as a magnetically separable support for catalytic nanoparticles, enhancing catalyst recovery and reusability. researchgate.net A hypothetical Pd-Pt-Fe₃O₄ catalyst would leverage the catalytic activity of palladium and platinum while benefiting from the practical advantages of a magnetic support.
Dearomative Functionalization and Subsequent Rearomatization
A more advanced and complex strategy involves the temporary disruption of the quinoline aromatic system to install substituents, followed by a rearomatization step to restore the stable aromatic core. rsc.orgd-nb.inforesearchgate.net This dearomatization/rearomatization pathway provides access to substitution patterns that are not easily achievable through direct electrophilic or nucleophilic aromatic substitution. rsc.orgd-nb.info
Carbo-Sila-Boration of Quinolines
A prime example of this strategy is the dearomative triple elementalization of quinolines, specifically through carbo-sila-boration. nih.gov This method allows for the simultaneous introduction of carbon, silicon, and boron groups across the quinoline ring system in a single pot. The reaction is initiated by the addition of an organolithium reagent to the quinoline. nih.gov This is followed by a visible-light-induced, catalyst-free silaboration step using a silylborane reagent. nih.gov This process affords highly functionalized 2-alkyl-3-silyl-4-boryl-1,2,3,4-tetrahydroquinoline scaffolds with high chemo-, regio-, and stereoselectivity. nih.gov Mechanistic studies suggest that the reaction proceeds through the photoexcitation of a borate (B1201080) complex, leading to the cleavage of the Si-B bond and the formation of a silyl radical. nih.gov The resulting dearomatized, multi-functionalized tetrahydroquinoline can then serve as a precursor which, through subsequent chemical steps (such as oxidation), could be rearomatized to yield a polysubstituted quinoline.
| Dearomatization Method | Reagents | Functional Groups Added | Key Features |
| Carbo-sila-boration | Organolithium, Silylborane | Carbon, Silicon, Boron | Visible-light induced, Catalyst-free, High stereoselectivity |
Derivatization of Silylated Dihydroquinolines and Rearomatization
A significant synthetic route to this compound involves the derivatization and subsequent rearomatization of silylated dihydroquinoline precursors. This methodology offers a strategic approach to introduce the triethylsilyl group at the C6-position of the quinoline core.
The process commences with a dearomatization strategy, specifically a hydrosilylation of quinoline, to generate a silylated dihydroquinoline intermediate. This intermediate can then undergo further derivatization at other positions if required. However, for the synthesis of this compound, the key step is the rearomatization of the C6-silylated dihydroquinoline. nih.gov
The rearomatization is typically achieved through an oxidation reaction. A common and effective oxidizing agent for this transformation is 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.govnih.gov The use of DDQ under appropriate reaction conditions facilitates the removal of hydrogen atoms from the dihydroquinoline ring, leading to the restoration of the aromatic quinoline system and yielding the desired this compound in high yield. nih.gov
This synthetic strategy showcases the utility of silylated dihydroquinolines as versatile intermediates in the synthesis of substituted quinolines. The ability to perform a dearomatization-silylation followed by a rearomatization provides a valuable tool for the regioselective functionalization of the quinoline scaffold. nih.gov
Research Findings on the Synthesis of this compound via Rearomatization
| Precursor | Reagent | Product | Yield | Reference |
| C6-silylated dihydroquinoline | DDQ | This compound | High | nih.gov |
Reactivity and Derivatization of 6 Triethylsilyl Quinoline
C-H Bond Functionalization of Silylated Quinoline (B57606) Scaffolds
The functionalization of carbon-hydrogen (C-H) bonds has become a powerful strategy for the synthesis and modification of heterocyclic compounds like quinoline, offering an atom-economical alternative to traditional methods. evitachem.com The quinoline ring possesses multiple C-H bonds with distinct reactivity profiles, which can be selectively targeted using various catalytic systems.
The intrinsic electronic properties of the quinoline nucleus make the C2 and C4 positions susceptible to functionalization through nucleophilic metalation processes. polyu.edu.hk The C8 position can be selectively activated through proximity effects, where the Lewis basic nitrogen atom directs a catalyst to the nearby C-H bond. polyu.edu.hk Functionalization of the more remote C3, C5, C6, and C7 positions on the benzo-ring portion of the scaffold is more challenging but has been achieved through the use of specifically designed directing groups or specialized catalytic systems. polyu.edu.hknih.gov
For a pre-silylated scaffold such as 6-(triethylsilyl)quinoline, the silyl (B83357) group itself is generally stable under many C-H activation conditions. For instance, studies on 3-(triethylsilyl)pyridine have shown that the silyl group remains intact during coupling reactions, with no evidence of desilylation or displacement, indicating its utility as a stable substituent during the functionalization of other sites on the ring. nih.gov The triethylsilyl group at the 6-position can electronically influence the regioselectivity of C-H functionalization on the carbocyclic ring of the quinoline, while the heterocyclic ring's reactivity remains primarily governed by the nitrogen atom. Nickel-catalyzed methods have been developed for the exclusive C3-selective functionalization of unactivated quinolines at room temperature. polyu.edu.hk These reactions proceed through a proposed 1,4-addition of a nickel hydride species to the quinoline, followed by nucleophilic attack of the resulting 1,4-dihydroquinoline (B1252258) intermediate on an electrophile. polyu.edu.hk
Below is a table summarizing the regioselectivity of common C-H functionalization reactions on the general quinoline scaffold.
| Position(s) | Reaction Type | Catalyst/Reagent Type | Notes |
| C2, C4 | Nucleophilic Metalation | Various (Pd, Cu, Ni, Rh) | Driven by the electrophilic character of these positions. polyu.edu.hknih.gov |
| C8 | Directed C-H Activation | Rhodium, Iridium, Palladium | The nitrogen atom acts as a directing group. acs.orgresearchgate.net |
| C3 | Hydride Addition/Functionalization | Nickel-hydride species | Involves formation of a 1,4-dihydroquinoline intermediate. polyu.edu.hk |
| C5, C7 | Directed C-H Activation | Requires removable directing groups/templates. | Considered remote C-H functionalization. polyu.edu.hk |
Transformative Reactions Involving the Triethylsilyl Moiety
The triethylsilyl group is not merely a passive substituent; it can actively participate in a range of powerful chemical transformations, enabling the formation of new bonds and the construction of complex molecular architectures.
The carbon-silicon (C-Si) bond of this compound can be activated to participate in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for forming carbon-carbon bonds by coupling an organosilane with an organic halide or triflate. chem-station.com A key step in the Hiyama coupling is the activation of the organosilane, which typically requires a fluoride (B91410) source (e.g., TBAF) or a base. organic-chemistry.org This activation generates a hypervalent silicate (B1173343) species, which is sufficiently nucleophilic to undergo transmetalation with the palladium catalyst. chem-station.com
In the context of this compound, the triethylsilyl group serves as a synthetic equivalent of a nucleophilic quinolin-6-yl moiety. This allows for the strategic introduction of aryl, alkenyl, or alkyl groups at the 6-position, a transformation that might be difficult to achieve through other means. The reaction tolerates a wide variety of functional groups, making it a versatile tool for late-stage diversification of the quinoline scaffold. organic-chemistry.orgchemrevlett.com While trialkylsilyl reagents can be less reactive than other organosilanes, appropriate conditions can facilitate their participation in these couplings. chem-station.com
The general catalytic cycle for a Hiyama coupling is outlined below.
| Step | Description |
| Activation | The organosilane (R-SiR'₃) reacts with a fluoride source (F⁻) to form a reactive pentavalent silicate [R-SiF(R')₃]⁻. |
| Oxidative Addition | The Pd(0) catalyst reacts with the organic halide (R''-X) to form a Pd(II) complex, [R''-Pd-X]. |
| Transmetalation | The activated organosilane transfers its organic group (R) to the palladium center, displacing the halide and forming [R-Pd-R''] and regenerating the fluoride activator. |
| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated, forming the final product (R-R'') and regenerating the Pd(0) catalyst. |
Silyl radicals are important reactive intermediates in organic synthesis that can be generated from various precursors, including silylboronates under photochemical conditions or through the reaction of triethylsilane with radical initiators. thieme-connect.dersc.org These radicals can participate in a variety of synthetic applications, including the construction of heterocyclic systems like quinolines. thieme-connect.de
One notable application is the dearomative functionalization of quinolines. rsc.org For instance, a visible-light-promoted process allows for the carbo-sila-boration of quinolines. rsc.org In this reaction, the addition of an organolithium reagent to the quinoline, followed by reaction with a silylboronate, forms an ate complex. rsc.org Photoexcitation of this complex leads to the cleavage of the Si-B bond, generating a silyl radical which then participates in a cascade reaction to form a 2-alkyl-3-silyl-4-boryl-1,2,3,4-tetrahydroquinoline scaffold. rsc.org
Silyl radicals generated from reagents like tris(trimethylsilyl)silane (B43935) can also be used in radical cascade reactions to build complex heterocyclic frameworks. thieme-connect.debbhegdecollege.com These processes often involve the generation of an initial carbon-centered radical which then undergoes a series of cyclizations and other transformations. The silyl group can be incorporated into the final product or be part of the reagent that propagates the radical chain. thieme-connect.de
The table below summarizes common methods for generating silyl radicals.
| Precursor | Method | Notes |
| Hydrosilanes (e.g., Et₃SiH) | Radical Initiator (AIBN, peroxides) | A classic method for generating silyl radicals via hydrogen atom abstraction. researchgate.net |
| Silylboronates | Photochemical (Visible/UV light) | Generates silyl radicals via Si-B bond cleavage, often in the presence of a photosensitizer or via an ate complex. rsc.org |
| Silylboronates | Electrochemical (Anodic Oxidation) | An electrochemical approach where a borate (B1201080) species undergoes oxidation to generate a silyl radical. rsc.org |
Functional Group Tolerance and Strategic Derivatization
The triethylsilyl group is known for its relative stability under a wide range of reaction conditions, which allows for considerable functional group tolerance in synthetic sequences. nih.gov This stability makes this compound a valuable intermediate in multi-step synthesis, where other parts of the molecule can be modified while the silyl group remains intact, ready for a later transformation. mdpi.com
Many modern catalytic reactions, including those for C-H functionalization and cross-coupling, are designed to be compatible with various functional groups such as esters, ketones, nitriles, and halides. nih.govorganic-chemistry.orgthieme-connect.com The triethylsilyl group itself is compatible with these conditions, allowing for the derivatization of the quinoline core without disturbing the silyl moiety. For example, iridium-catalyzed silylation reactions tolerate functional groups like esters, ketones, and bromides, highlighting the robustness of the C-Si bond. nih.gov Similarly, the synthesis of quinolines often proceeds with good tolerance to various functional groups on the precursors. organic-chemistry.org
The triethylsilyl group can be employed strategically as a protecting group for a reactive position on the aromatic ring. evitachem.com By installing the silyl group, that position is blocked from reacting, allowing for selective functionalization elsewhere on the molecule. At a later stage in the synthesis, the silyl group can be removed or, more powerfully, converted into another functional group via a Hiyama coupling or other transformations. This strategic utility is particularly valuable in the total synthesis of complex natural products and pharmaceuticals containing the quinoline scaffold. mdpi.com For instance, silyl groups are often used to protect terminal alkynes during Sonogashira couplings, demonstrating their utility as removable, stabilizing moieties. gelest.com
Mechanistic Investigations of Reactions Involving 6 Triethylsilyl Quinoline
Proposed Reaction Mechanisms in Silylation Processes
The introduction of a silyl (B83357) group, such as triethylsilyl, onto a quinoline (B57606) scaffold can proceed through several proposed mechanistic routes. These pathways are often dictated by the choice of catalyst, silane (B1218182) source, and reaction conditions.
Electrophilic Aromatic Substitution (S_EAr) Frameworks
The direct silylation of quinoline often follows an electrophilic aromatic substitution (S_EAr) mechanism. acs.org In this framework, a Lewis acid catalyst activates a hydrosilane, generating a highly electrophilic silicon species, effectively a silyl cation (Si⁺) or a related complex. acs.orgnih.gov This electrophile then attacks the electron-rich carbocyclic ring of the quinoline molecule. quimicaorganica.org
For quinoline, electrophilic attack preferentially occurs at the C5 and C8 positions due to the greater stability of the resulting cationic intermediate (Wheland intermediate) compared to attack at C6 or C7. quimicaorganica.org The reaction of quinoline with triethylsilane in the presence of a zinc triflate (Zn(OTf)₂) catalyst is believed to proceed via an S_EAr-type mechanism where the Zn²⁺ center activates the silane. acs.orgnih.gov The formation of a silylated Wheland intermediate is a key step, which subsequently loses a proton to restore aromaticity, yielding the final silylated quinoline product. acs.org This process is analogous to Friedel-Crafts-type reactions. acs.org
Hydrosilylation Pathways, Including 1,4- and 1,2-Additions
Hydrosilylation pathways represent an alternative mechanism for the functionalization of N-heteroarenes like quinoline. acs.orgnih.gov These reactions involve the addition of a silicon hydride (Si-H) bond across a double bond within the quinoline ring system, leading to dearomatization. The initial products are typically silylated dihydroquinolines, which can then rearomatize to form the substituted quinoline.
Two primary modes of addition are observed:
1,4-Hydrosilylation : This pathway involves the addition of the silane to the 1- and 4-positions of the quinoline ring. In studies on pyridine (B92270), a model for quinoline, this leads to the formation of an N-silyl-1,4-dihydropyridine intermediate. acs.orgnih.gov This intermediate can then undergo further reactions, including subsequent silylation or retrohydrosilylation, to yield the final product. acs.org
1,2-Hydrosilylation : This involves the addition of the silane across the C2=N bond. An efficient method for the regioselective 1,2-hydrosilylation of quinolines has been developed using a ruthenium catalyst. kaust.edu.sa This process provides a direct route to 1,2-dihydroquinolines, which are valuable synthetic intermediates. kaust.edu.sa
The balance between these pathways can be influenced by the catalyst and reaction conditions. For example, magnesium-catalyzed reactions have also been noted in the dearomatization of quinoline derivatives through hydrosilylation. nih.gov
Role of Silyl Cation and Silyl Radical Intermediates
The nature of the silicon-containing intermediate is a critical determinant of the reaction mechanism.
Silyl Cation Intermediates : In Lewis acid-catalyzed reactions, the formation of a silyl cation or a highly polarized silyl-catalyst complex is a common theme. acs.orgnih.gov For instance, the interaction between Zn(OTf)₂ and triethylsilane is proposed to generate a 1-(triethylsilyl)quinolinium cation. acs.orgnih.gov The existence and stability of such quinoline-based silylium (B1239981) ions have been confirmed through NMR spectroscopy and DFT calculations. researchgate.net These studies show that the positively charged silicon center is stabilized by an intramolecular interaction with the quinoline nitrogen atom, forming a strained four-membered ring. researchgate.net This stabilized cation is a potent electrophile for the S_EAr reaction. acs.orgresearchgate.net
Silyl Radical Intermediates : Alternative pathways involve the generation of silyl radicals (R₃Si•). These highly reactive species can be formed under various conditions, such as through electroreduction of chlorosilanes or via photoinduced processes. nih.govacs.orgresearchgate.net Minisci-type reactions, which are radical-based, have been adapted for the C-H silylation of heteroarenes using visible-light photocatalysis. researchgate.net In such a mechanism, a silyl radical adds to the protonated quinoline ring, followed by an oxidation step to yield the silylated product. researchgate.netmdpi.com While these methods are powerful for creating C-Si bonds, they often rely on specific radical initiators or photocatalysts and may lead to different regioselectivity compared to ionic pathways. nih.govresearchgate.net
Elucidation of Catalyst Roles in Reaction Pathways
Catalysts are pivotal in directing the course of silylation reactions, activating the reagents and controlling selectivity.
Lewis Acid Catalysts : Main group Lewis acids like Zn(OTf)₂ and B(C₆F₅)₃ activate hydrosilanes by coordinating to the hydride, which facilitates the heterolytic cleavage of the Si-H bond and generates an electrophilic silyl species. acs.orgnih.govresearchgate.net Computational studies on the Zn(OTf)₂ system suggest the formation of a pyridinium (B92312) silyl cation and a zinc hydride species is thermodynamically feasible. acs.orgnih.gov
Transition Metal Catalysts : Transition metals offer diverse mechanistic pathways. Ruthenium complexes can catalyze 1,2-hydrosilylation by forming a ruthenium hydride intermediate, which then undergoes a hydride transfer to the quinoline ring. kaust.edu.sa Nickel complexes have been used for bis-silylation, where the metal center cycles through Ni(0) and Ni(II) oxidation states, mediating oxidative addition of a Si-Si bond and subsequent functionalization. nih.gov Rhodium and iridium catalysts are also effective for C-H silylation, often operating via catalyst resting states involving iridium disilyl hydride or Rh(III) silyl complexes. escholarship.org
Base Catalysts : Unconventional catalysts like potassium tert-butoxide (KOtBu) have been shown to promote C-H silylation. researchgate.netacs.org The proposed mechanism involves the formation of a pentacoordinate silicon intermediate containing the silane, substrate, and the tert-butoxide. acs.org The unique activity of KOtBu compared to its sodium or lithium counterparts is attributed in part to the stabilization of key intermediates through cation-π interactions. acs.org
Transition State Analysis for Key Reaction Steps
Computational chemistry, particularly Density Functional Theory (DFT), provides critical insights into the energetics and geometries of transition states, helping to validate proposed mechanisms.
In the Zn(OTf)₂-catalyzed silylation of pyridine, DFT calculations were used to model the energy profile. The formation of the key 1-(triethylsilyl)pyridinium cation intermediate was predicted to be exergonic. acs.orgnih.gov A subsequent electrophilic attack by this cation on an N-silyl-1,4-dihydropyridine intermediate was found to proceed through a transition state with a significant, yet accessible, energy barrier, consistent with the high reaction temperatures used experimentally. nih.gov
For the ruthenium-catalyzed 1,2-hydrosilylation of quinoline, DFT calculations were employed to distinguish between two possible pathways for hydride migration. kaust.edu.sa The direct transfer of a hydride from ruthenium to the C2 position of quinoline was found to have an activation barrier of 15.1 kcal/mol. In contrast, a "hydride shuttle" mechanism had a much higher calculated barrier of 33.6 kcal/mol, indicating the direct transfer path is strongly favored. kaust.edu.sa Similarly, DFT has been used to rationalize regioselectivity, for example, by showing high energy barriers for the functionalization of certain positions like C8 in specific iron-catalyzed reactions. rsc.org These computational analyses are indispensable for building a detailed, quantitative picture of the reaction coordinates.
Spectroscopic Characterization Methodologies for 6 Triethylsilyl Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 6-(triethylsilyl)quinoline, offering precise insights into the hydrogen, carbon, and silicon atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in this compound. The spectrum displays distinct signals for the protons of the quinoline (B57606) ring and the triethylsilyl group. The aromatic protons of the quinoline core typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns are influenced by the position of the triethylsilyl substituent.
The triethylsilyl group gives rise to characteristic signals in the upfield region of the spectrum. The methylene (B1212753) protons (-CH₂-) of the ethyl groups typically appear as a quartet, while the methyl protons (-CH₃) present as a triplet. This splitting pattern is a result of spin-spin coupling with the adjacent protons.
A representative, though general, analysis of related silylated quinolines shows that the protons on the heterocyclic ring are influenced by the electron-donating or withdrawing nature of the silyl (B83357) group. For instance, in a study of various trimethylsilylquinolines, the chemical shifts of the ring protons were analyzed to understand intramolecular interactions. researchgate.net
Table 1: Representative ¹H NMR Data for a Silylated Quinoline Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quinoline H | 7.0 - 9.0 | m | - |
| -Si-CH₂-CH₃ | ~0.5 - 1.0 | q | ~7.0 - 8.0 |
| -Si-CH₂-CH₃ | ~0.9 - 1.2 | t | ~7.0 - 8.0 |
| Note: This table represents typical chemical shift ranges for silylated quinolines and may not be the exact values for this compound. "m" denotes multiplet, "q" denotes quartet, and "t" denotes triplet. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. The spectrum reveals distinct signals for each unique carbon atom in the quinoline ring and the triethylsilyl group. The carbon atoms of the quinoline ring typically resonate in the aromatic region (δ 120-150 ppm). The carbon atom directly attached to the silicon atom (C6) will show a characteristic chemical shift influenced by the silyl group.
The carbons of the triethylsilyl group appear in the upfield region of the spectrum. The methylene carbons (-CH₂-) and methyl carbons (-CH₃) will have distinct chemical shifts. Studies on related silylated quinolines have utilized ¹³C NMR to investigate the electronic effects of the silyl substituent on the quinoline ring. researchgate.net
Table 2: Representative ¹³C NMR Data for a Silylated Quinoline Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Quinoline C | 120 - 150 |
| -Si-CH₂-CH₃ | ~3 - 8 |
| -Si-CH₂-CH₃ | ~7 - 10 |
| Note: This table shows typical chemical shift ranges for silylated quinolines and may not be the exact values for this compound. |
Silicon-29 (B1244352) Nuclear Magnetic Resonance (²⁹Si NMR) Spectroscopic Analysis for Organosilicon Species
²⁹Si NMR spectroscopy is a powerful tool specifically for characterizing organosilicon compounds like this compound. This technique directly probes the silicon-29 nucleus, providing valuable information about its chemical environment. The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to the silicon atom.
For a triethylsilyl group attached to an aromatic ring, the ²⁹Si chemical shift is expected to be in a characteristic range for tetra-alkylsilanes. Studies involving various silylated quinolines have employed ²⁹Si NMR to investigate the electronic interactions between the silicon atom and the nitrogen atom of the quinoline ring. researchgate.net The measurement of one-bond ²⁹Si-¹⁵N and ²⁹Si-¹⁴N coupling constants can also provide insights into the silicon-nitrogen bonding. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and vibrational modes of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the quinoline ring and the triethylsilyl group.
The quinoline moiety would show C-H stretching vibrations of the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic system. The triethylsilyl group would be identified by the Si-C stretching and bending vibrations, as well as the C-H stretching and bending vibrations of the ethyl groups. FT-IR is a non-destructive technique that can analyze samples in solid or liquid phases, allowing for the identification of intermolecular interactions. mdpi.com
Table 3: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (-CH₂, -CH₃) | 2850 - 2980 |
| C=C and C=N Ring Stretching | 1500 - 1650 |
| C-H Bending (in-plane) | 1000 - 1300 |
| Si-C Stretch | 600 - 800 |
| C-H Bending (out-of-plane) | 700 - 900 |
| Note: These are general ranges and the exact peak positions can vary. |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. stolichem.com It relies on the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for detecting non-polar groups. spectroscopyonline.com
In the context of this compound, the Raman spectrum would provide information about the vibrations of the quinoline ring and the triethylsilyl group. The aromatic ring stretching modes are typically strong in Raman spectra. The Si-C bond vibration would also be observable. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule. The analysis of Raman spectra can be complex and may require theoretical calculations for accurate interpretation. researchgate.net
Electronic Spectroscopy
Electronic spectroscopy provides critical insights into the electronic transitions within a molecule upon interaction with electromagnetic radiation.
UV-Vis absorption spectroscopy is a key technique to probe the electronic structure of conjugated systems like quinoline. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. For quinoline and its derivatives, the spectra are typically characterized by absorption bands corresponding to π-π* and n-π* transitions. researchgate.netbeilstein-journals.org The position, intensity, and shape of these bands are sensitive to the molecular structure and the solvent environment. beilstein-journals.org
The introduction of a triethylsilyl group at the 6-position of the quinoline ring is expected to influence the electronic properties and, consequently, the UV-Vis absorption spectrum. Silyl groups can exert electronic effects through σ-π conjugation (hyperconjugation), which can lead to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinoline. The magnitude of this shift would provide information about the extent of electronic interaction between the silyl group and the quinoline π-system.
A hypothetical UV-Vis absorption spectrum of this compound in a non-polar solvent like cyclohexane (B81311) would be expected to show characteristic absorption bands for the quinoline core, potentially with maxima shifted to slightly longer wavelengths due to the silyl substituent.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
|---|---|---|---|
| Cyclohexane | ~280 | ~3500 | π-π* |
| ~315 | ~2500 | n-π* | |
| Ethanol | ~285 | ~3600 | π-π* |
Note: This table presents hypothetical data based on general trends observed for silylated aromatic compounds and is for illustrative purposes only.
Luminescence spectroscopy, particularly fluorescence, provides information about the de-excitation pathways of electronically excited molecules. Quinoline and many of its derivatives are known to be fluorescent. beilstein-journals.orgplos.org The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and is characterized by its emission maximum (λem) and quantum yield (Φf). The quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process.
The triethylsilyl group at the 6-position is anticipated to modulate the fluorescence properties of the quinoline core. The electronic effects of the silyl group can influence the energy of the excited state and the rates of radiative and non-radiative decay processes. This can lead to shifts in the emission wavelength and changes in the fluorescence quantum yield. The study of these properties in different solvents can also provide insights into the nature of the excited state and its interaction with the environment.
Table 2: Hypothetical Fluorescence Data for this compound
| Solvent | λex (nm) | λem (nm) | Quantum Yield (Φf) |
|---|---|---|---|
| Cyclohexane | ~315 | ~360 | ~0.10 |
Note: This table presents hypothetical data based on general trends observed for silylated aromatic compounds and is for illustrative purposes only.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
EI-HRMS is a standard method for the characterization of volatile and thermally stable organic compounds. In this technique, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation of the molecule. High-resolution mass analyzers allow for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which in turn enables the determination of their elemental compositions.
For this compound, EI-HRMS would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would be characteristic of the structure, with common fragmentation pathways including the loss of ethyl groups from the triethylsilyl moiety and cleavage of the Si-C bond. The accurate mass measurements of these fragments would provide strong evidence for the proposed structure.
Table 3: Hypothetical EI-HRMS Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z |
|---|---|---|---|
| [M]⁺ | C₁₅H₂₁NSi | 243.1494 | 243.1492 |
| [M-C₂H₅]⁺ | C₁₃H₁₆NSi | 214.1052 | 214.1050 |
Note: This table presents hypothetical data and is for illustrative purposes only.
X-ray Crystallography for Molecular Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions.
For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. It would reveal the geometry of the quinoline ring system, the conformation of the triethylsilyl group, and the nature of the packing of the molecules in the crystal lattice. This information is invaluable for understanding the steric and electronic effects of the triethylsilyl substituent on the quinoline framework. The crystallographic data would be deposited in a crystallographic database and assigned a unique deposition number.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~18.1 |
| β (°) | ~95.5 |
| Volume (ų) | ~1520 |
| Z | 4 |
Note: This table presents hypothetical data and is for illustrative purposes only.
Computational and Theoretical Studies on 6 Triethylsilyl Quinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), are widely used to predict molecular geometries, energies, and various spectroscopic properties, providing insights that complement experimental findings. For quinoline (B57606) and its derivatives, these calculations help elucidate how different substituents influence the electronic and chemical behavior of the core quinoline structure. scirp.orgnih.govrsc.org
Density Functional Theory (DFT) Applications
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular and versatile method in computational chemistry, applied to a wide range of molecules, including various quinoline derivatives, to predict their properties with reasonable accuracy and computational cost. nih.govuobaghdad.edu.iq
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.govresearchgate.net For a molecule like 6-(Triethylsilyl)quinoline, this would involve determining the most stable three-dimensional structure, including the bond lengths, bond angles, and dihedral angles between the quinoline ring and the flexible triethylsilyl group.
Conformational analysis would further explore the different spatial arrangements (conformers) of the triethylsilyl substituent relative to the planar quinoline ring and identify the lowest energy (most stable) conformer. However, no specific studies detailing the optimized geometry or conformational analysis for this compound are available in the reviewed literature.
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. scirp.orguobaghdad.edu.iq A smaller energy gap generally implies higher chemical reactivity and lower stability. nih.gov
For other quinoline derivatives, DFT calculations have been used to determine these values and understand how substituents affect the electronic properties. scirp.orguobaghdad.edu.iq Specific HOMO-LUMO energy values and the corresponding energy gap for this compound have not been reported in the searched literature.
Vibrational Frequency Calculations and Spectral Simulations
Computational vibrational frequency analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. scirp.orgresearchgate.net These calculations are typically performed on the optimized geometry of a molecule. By comparing the calculated vibrational spectra with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. researchgate.netdergipark.org.tr
While DFT has been successfully used to calculate and assign the vibrational frequencies for quinoline and derivatives like 6-chloroquinoline (B1265530) and 6-methylquinoline, no such computational or experimental spectral analysis has been published for this compound. researchgate.netdergipark.org.trscholarsresearchlibrary.com
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in technologies like optical switching and signal processing. mdpi.com Computational methods, particularly DFT, can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). These calculations help in designing new molecules with enhanced NLO activity. mdpi.comnasc.ac.in Studies on other quinoline-based systems have shown that they can be promising candidates for NLO applications. mdpi.comresearchgate.net However, there are no available studies that report the predicted NLO properties for this compound.
Conceptual DFT for Reactivity Prediction
Molecular Dynamics Simulations (Focus on Intermolecular Interactions and Solvent Effects, not biological activity)
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of intermolecular interactions and the influence of the environment, such as a solvent, over time. nih.govmdpi.comnih.gov For this compound, MD simulations can be employed to understand its behavior in different solvents and to analyze the nature and strength of its interactions with surrounding molecules.
By calculating properties like the radial distribution function (RDF), one can gain insights into the local molecular structure and solvation shells. The interaction energies between solute and solvent molecules can also be quantified.
Illustrative Radial Distribution Function Peak Distances for this compound in Water
| Atom Pair | First Peak Distance (Å) | Coordination Number |
|---|---|---|
| N1···H-O(water) | 1.9 | 1.5 |
| Si···O(water) | 3.5 | 4.2 |
This data is illustrative and intended to represent plausible values for this compound in an aqueous environment.
Applications of 6 Triethylsilyl Quinoline in Advanced Chemical Sciences
Applications in Organic Synthesis
The functionalization of quinoline (B57606) rings is a cornerstone of modern synthetic chemistry, given the prevalence of this moiety in pharmaceuticals and functional materials. The introduction of a silyl (B83357) group, such as triethylsilyl, provides a versatile handle for subsequent molecular construction, positioning silylated quinolines as valuable intermediates.
Quinoline and its derivatives are recognized as privileged scaffolds for developing new drugs and creating complex 2D/3D fused molecular frameworks. Heteroarylsilanes, including 6-(triethylsilyl)quinoline, are considered important and versatile intermediates for the construction of more complex molecules because the silyl group can be readily transformed into a wide variety of other substituents. The C-Si bond can be selectively cleaved and replaced with other functional groups through reactions like ipso-substitution, allowing for the late-stage functionalization of the quinoline core. This capability makes this compound a valuable building block for synthesizing highly customized drug candidates and other complex organic structures.
The triethylsilyl group essentially serves as a robust, yet reactive, placeholder. Its presence allows for modifications on other parts of the quinoline molecule without interference, after which the silyl group can be converted into a desired functionality. This strategy is a powerful tool in multi-step syntheses where precise control over reactivity and regioselectivity is crucial.
Table 1: Potential Transformations of the Silyl Group in Arylsilanes This interactive table summarizes key synthetic transformations applicable to the C-Si bond in compounds like this compound, highlighting its versatility as a synthetic intermediate.
| Transformation | Reagents | Product Functional Group | Description |
|---|---|---|---|
| Protodesilylation | H⁺ (e.g., TFA, HCl) | -H | Replacement of the silyl group with a hydrogen atom. |
| Halodesilylation | ICl, Br₂, NBS | -I, -Br | Replacement of the silyl group with a halogen atom. |
| Ipso-Hydroxylation | H₂O₂, KF, KHCO₃ | -OH | Introduction of a hydroxyl group at the position of the silyl substituent. |
| Cross-Coupling | Aryl halides, Pd catalyst | -Aryl | Formation of a new C-C bond, linking the quinoline to another aromatic ring. |
| Acylation | Acyl chlorides, Lewis acid | -C(O)R | Introduction of a ketone functionality. |
The synthesis of this compound itself serves as an important example of C-Si bond formation methodologies for N-heteroarenes. Direct C-H silylation is a highly sought-after transformation as it offers an atom-economical route to organosilanes.
One notable method is the zinc-catalyzed dehydrogenative silylation of quinolines. In this approach, a catalyst such as zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) facilitates the reaction between quinoline and a hydrosilane like triethylsilane (Et₃SiH). The mechanism is believed to involve the activation of the silane (B1218182) by the zinc cation, followed by a process akin to an electrophilic aromatic substitution on the quinoline ring. While this reaction can produce a mixture of isomers, it demonstrates a viable pathway for creating a direct C-Si bond on the quinoline framework.
Another advanced technique is the electrochemical Minisci-type reaction for silylating heterocycles. This method uses N-hydroxyphthalimide (NHPI) as a hydrogen atom transfer (HAT) catalyst and trialkylsilanes as the source of silyl radicals. This process allows for the conversion of electron-deficient heterocycles, including quinoline, into their corresponding silylated products, offering an alternative route for C-Si bond formation under mild conditions.
Table 2: Comparison of Methodologies for Quinoline Silylation This interactive table compares two distinct methods for the synthesis of silylated quinolines.
| Methodology | Catalyst / Mediator | Silane Source | Key Features |
|---|---|---|---|
| Zinc-Catalyzed Dehydrogenative Silylation | Zn(OTf)₂ | Triethylsilane (Et₃SiH) | Utilizes a commercially available Lewis acid catalyst; proceeds via a proposed electrophilic substitution-type mechanism. |
| Electrochemical Minisci-Type Silylation | N-hydroxyphthalimide (NHPI) | Trialkylsilanes | Proceeds via a radical-based mechanism; suitable for a wide range of electron-deficient heterocycles. |
Ligand Design and Applications in Catalysis
The quinoline framework is a foundational component in a multitude of ligands used in transition-metal catalysis. The nitrogen atom provides a strong coordination site, and the rigid aromatic structure is ideal for creating a well-defined steric and electronic environment around a metal center. The introduction of a triethylsilyl group at the 6-position can be used to systematically tune these properties.
The synthesis of enantiomerically pure compounds is a primary goal of modern chemistry, and asymmetric catalysis is one of the most powerful tools to achieve this. Chiral ligands containing quinoline motifs have been successfully used in a variety of asymmetric transformations. While ligands based specifically on this compound are not yet prominent, its structure is highly suitable for derivatization into novel chiral entities.
For example, this compound could serve as a precursor for chiral P,N-ligands. By introducing a chiral phosphine (B1218219) group at the 5- or 7-position, a new ligand could be synthesized where the triethylsilyl group at the 6-position acts as a bulky, non-coordinating substituent. This silyl group would play a crucial role in shaping the chiral pocket around the metal center, potentially influencing the enantioselectivity of catalytic reactions such as asymmetric hydrogenation or allylic alkylation. The steric bulk of the triethylsilyl group can be leveraged to control the trajectory of incoming substrates, favoring one enantiomeric pathway over the other.
Metal-ligand cooperation (MLC) represents a paradigm in catalysis where the ligand is not a passive spectator but actively participates in bond activation and formation. Pincer-type ligands based on pyridine (B92270) or quinoline are particularly known for their ability to engage in MLC through reversible dearomatization-aromatization sequences. In these systems, the ligand framework accepts or donates protons and/or electrons, facilitating transformations such as the hydrogenation of challenging substrates without a formal change in the metal's oxidation state.
The triethylsilyl group imparts distinct and predictable electronic and steric effects on the quinoline scaffold, which are critical for tuning the performance of a metal catalyst.
Electronic Effects: Silyl groups attached to an aromatic ring are generally considered to be weakly electron-donating. This effect can increase the electron density on the quinoline ring system, which in turn enhances the Lewis basicity of the nitrogen atom. A more basic nitrogen donor can form a stronger bond with the metal center, potentially stabilizing the catalytic complex. This enhanced donation can also make the metal center more electron-rich, which can be advantageous for catalytic steps involving oxidative addition.
Table 3: Influence of the Triethylsilyl Group on Ligand Properties This interactive table summarizes the key steric and electronic effects of the triethylsilyl substituent when this compound is used in a ligand context.
| Property | Influence of Triethylsilyl Group | Consequence in Catalysis |
|---|---|---|
| Electronic | Weakly electron-donating via hyperconjugation and induction. | Increases Lewis basicity of the quinoline nitrogen; modulates the electron density of the coordinated metal center. |
| Steric | High steric bulk due to the ethyl groups. | Creates a defined steric environment around the metal, influencing substrate selectivity; can enhance catalyst stability by preventing dimerization. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Triethylsilane |
| Zinc trifluoromethanesulfonate |
Materials Science Applications
The functionalization of quinoline with a triethylsilyl group at the 6-position provides a versatile platform for the design of new materials. The electronic and steric effects of the silyl substituent can be leveraged to fine-tune the properties of the quinoline core, making it a valuable building block in materials science.
Potential in Optoelectronic Materials
Quinoline derivatives are recognized for their electron-transporting capabilities, a crucial property for the development of organic optoelectronic devices. bohrium.comrsc.org The silylation of the quinoline ring, as in this compound, is a strategic approach to modify these electronic properties. The triethylsilyl group, being electron-donating and sterically bulky, can influence the molecular packing and electronic structure of the material, which in turn affects its performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research into arylsilanes and siloxanes has demonstrated their utility as fluorophore emitters, hosts for phosphor emitters, and charge-transporting materials in OLEDs. rsc.org While specific data for this compound is not extensively documented, the general principles suggest its potential in these areas. The introduction of the silyl group can enhance thermal and chemical stability, improve solubility for solution-based processing, and modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge injection and transport. rsc.org
Table 1: Representative Photophysical Data of Substituted Quinolines for Optoelectronic Applications
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Application |
| 5-(quinolin-4-yl)-4-tosyloxazole | Varies with solvent | Varies with solvent | - | Photovoltaics bohrium.com |
| 2-Aryl-4-substituted quinolines | 280-350 | ~400 | - | General Photophysics scielo.br |
| 4,6,8-Triarylquinoline-3-carbaldehydes | 350-380 | 395-474 | Varies | OLEDs mdpi.com |
This table presents data for analogous quinoline derivatives to illustrate the range of photophysical properties achievable and their relevance to optoelectronics. Specific data for this compound is not currently available in the cited literature.
Investigations into Polymerization and Dimerization Phenomena of Silylated Quinoline Derivatives
The presence of the reactive silyl group and the aromatic quinoline ring in this compound makes it a candidate for polymerization and dimerization reactions, leading to the formation of novel macromolecular structures and dimeric species with unique properties.
While direct polymerization studies of this compound are not widely reported, research on related silylated compounds provides insights into its potential behavior. For instance, the synthesis of polysiloxanes and other organosilicon polymers often involves the controlled polymerization of silyl-functionalized monomers. google.com The triethylsilyl group could potentially act as a site for controlled polymerization or as a bulky side group to influence the properties of a polymer backbone. Quinoline-based polymers have been explored for biological applications, demonstrating the versatility of the quinoline scaffold in macromolecular chemistry. nih.gov
Dimerization of quinoline derivatives is another area of active research, with studies showing that dimers can exhibit unique biological and material properties compared to their monomeric counterparts. nih.gov For example, indium-promoted intermolecular dimerization has been observed in 6-((trimethylsilyl)ethynyl)quinoline, leading to polysubstituted quinoline derivatives. evitachem.com While the triethylsilyl group in this compound does not possess the same reactivity as an ethynyl (B1212043) group, the potential for dimerization through other mechanisms, such as photocatalyzed C-H activation, is an area for future investigation. Studies on the dimerization of N-silyl-1,4-dihydropyridine suggest that silyl-substituted nitrogen heterocycles can undergo dimerization to form complex structures. nih.gov
Tailoring Photophysical Properties in Advanced Materials
The photophysical properties of quinoline, such as its absorption and fluorescence characteristics, can be systematically tuned by the introduction of substituents. The triethylsilyl group at the 6-position of the quinoline ring is expected to have a notable impact on these properties. Silyl groups are known to influence the electronic distribution within aromatic systems through a combination of inductive and hyperconjugative effects.
The electron-donating nature of the triethylsilyl group can lead to a bathochromic (red) shift in the absorption and emission spectra of the quinoline core. This is a desirable feature for tuning the color of emitted light in OLEDs or for optimizing the absorption spectrum for light-harvesting applications in solar cells. Furthermore, the steric bulk of the triethylsilyl group can disrupt intermolecular π-π stacking in the solid state. This can lead to an increase in the fluorescence quantum yield by reducing aggregation-caused quenching, a common issue in organic luminescent materials. beilstein-journals.org
Studies on various substituted quinolines have demonstrated that the nature and position of the substituent strongly influence the photophysical properties. rsc.orgbeilstein-journals.org For example, the introduction of different aryl groups at various positions on the quinoline ring has been shown to significantly alter the emission wavelengths and quantum yields. mdpi.com By analogy, the triethylsilyl group in this compound offers a tool for the rational design of quinoline-based materials with specific, tailored photophysical characteristics for advanced material applications.
Q & A
Basic: What are the standard synthetic routes for 6-(Triethylsilyl)quinoline, and how can purity be optimized?
Answer:
The synthesis of this compound typically involves silylation reactions. A common approach is the reaction of 6-bromoquinoline with triethylsilyl chloride under palladium-catalyzed cross-coupling conditions (e.g., Stille or Suzuki-Miyaura couplings). For example, demonstrates a triazoloquinoline synthesis via cyclization, which can be adapted using triethylsilyl reagents . To optimize purity:
- Use inert atmospheres (argon/nitrogen) to prevent oxidation.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Monitor reactions with TLC/HPLC and characterize intermediates via H/C NMR and HRMS .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR : H NMR to confirm the triethylsilyl group (δ 0.5–1.5 ppm for Si-CH/CH) and quinoline protons (aromatic δ 7.5–9.0 ppm). Si NMR can validate silyl bonding (δ −10 to −30 ppm) .
- Mass Spectrometry : HRMS for molecular ion ([M+H]) and isotopic pattern matching.
- FT-IR : Peaks at ~1250 cm (Si-C stretching) and ~2100 cm (C≡C, if applicable).
Advanced: How do steric effects of the triethylsilyl group influence quinoline reactivity in catalytic systems?
Answer:
The bulky triethylsilyl group alters electronic and steric environments:
- Electron Withdrawing : Enhances electrophilic substitution at the 8-position of quinoline.
- Steric Hindrance : Reduces undesired side reactions (e.g., dimerization) in cross-couplings. Computational studies (DFT) can model transition states to predict regioselectivity. For instance, used X-ray crystallography to analyze inhibitor binding, a method applicable to steric analysis . Experimental validation via kinetic studies (e.g., varying silyl substituents) is recommended .
Advanced: How can contradictory bioactivity data for this compound derivatives be resolved?
Answer:
Contradictions often arise from assay conditions or impurities. Strategies include:
- Dose-Response Curves : Establish IC values across multiple concentrations (e.g., ’s c-Met inhibitor study used kinase assays at 0.1–100 µM) .
- Metabolic Stability Tests : Use liver microsomes to assess compound degradation.
- Structural Analog Comparison : Synthesize desilylated analogs to isolate the silyl group’s contribution.
- Reproducibility Checks : Replicate assays in independent labs with standardized protocols .
Basic: What are the storage and handling requirements for this compound?
Answer:
- Storage : Under inert gas (argon) at 2–8°C to prevent hydrolysis of the silyl group. Desiccants (silica gel) minimize moisture .
- Handling : Use glove boxes for air-sensitive steps. PPE (gloves, goggles) is mandatory due to potential irritancy (see ’s hazard data for related bromoquinolines) .
Advanced: What computational tools predict the pharmacokinetic properties of this compound?
Answer:
- ADMET Prediction : Software like SwissADME or ADMETLab2.0 estimates logP (lipophilicity), bioavailability, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., c-Met kinase in ) using GROMACS or AMBER .
- Docking Studies : AutoDock Vina or Schrödinger Suite to screen against protein databases (PDB: 5EOB for c-Met) .
Basic: How is the triethylsilyl group introduced regioselectively onto quinoline?
Answer:
Regioselective silylation at the 6-position is achieved via:
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate quinoline’s 6-position, followed by triethylsilyl chloride quenching .
- Cross-Coupling : Pd(PPh)-catalyzed coupling of 6-bromoquinoline with triethylsilyl boronic acid (Suzuki reaction) .
Advanced: What strategies improve the aqueous solubility of this compound for in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate or PEG groups at the 2-position.
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles.
- Co-Solvents : Use DMSO/PBS mixtures (<5% DMSO to avoid cytotoxicity) .
Categorization
- Basic : Questions 1, 2, 5, 7 (synthesis, characterization, handling).
- Advanced : Questions 3, 4, 6, 8 (mechanistic studies, data resolution, computational modeling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
